molecular formula C14H23NO2 B2983448 4-(Benzyl(2-methoxyethyl)amino)butan-1-ol CAS No. 1852694-86-0

4-(Benzyl(2-methoxyethyl)amino)butan-1-ol

Cat. No.: B2983448
CAS No.: 1852694-86-0
M. Wt: 237.343
InChI Key: KUHGXAJVOITHCT-UHFFFAOYSA-N
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Description

4-(Benzyl(2-methoxyethyl)amino)butan-1-ol is an organic compound with the molecular formula C14H23NO2 and a molecular weight of 237.34 g/mol . This compound is characterized by the presence of a benzyl group, a methoxyethyl group, and a butanol backbone, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyl(2-methoxyethyl)amino)butan-1-ol typically involves the reaction of benzylamine with 2-methoxyethanol, followed by the addition of butanal. The reaction conditions often include the use of a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2) under mild temperatures and pressures .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes the purification of the final product using techniques such as distillation or recrystallization to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

4-(Benzyl(2-methoxyethyl)amino)butan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, under acidic or basic conditions.

    Reduction: LiAlH4, sodium borohydride (NaBH4), under anhydrous conditions.

    Substitution: SOCl2, PBr3, under reflux conditions.

Major Products Formed

    Oxidation: Aldehydes, ketones.

    Reduction: Primary amines, secondary amines.

    Substitution: Alkyl halides.

Scientific Research Applications

4-(Benzyl(2-methoxyethyl)amino)butan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(Benzyl(2-methoxyethyl)amino)butan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Benzyl(2-methoxyethyl)amino)butan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable in various research and industrial applications, where tailored chemical properties are essential .

Properties

IUPAC Name

4-[benzyl(2-methoxyethyl)amino]butan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO2/c1-17-12-10-15(9-5-6-11-16)13-14-7-3-2-4-8-14/h2-4,7-8,16H,5-6,9-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUHGXAJVOITHCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CCCCO)CC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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